Bis(2-butoxyethyl) sebacate Bis(2-butoxyethyl) sebacate Bis(2-butoxyethyl) sebacate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 141-19-5
VCID: VC0521373
InChI: InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3
SMILES: CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC
Molecular Formula: C22H42O6
Molecular Weight: 402.6 g/mol

Bis(2-butoxyethyl) sebacate

CAS No.: 141-19-5

Cat. No.: VC0521373

Molecular Formula: C22H42O6

Molecular Weight: 402.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis(2-butoxyethyl) sebacate - 141-19-5

Specification

CAS No. 141-19-5
Molecular Formula C22H42O6
Molecular Weight 402.6 g/mol
IUPAC Name bis(2-butoxyethyl) decanedioate
Standard InChI InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3
Standard InChI Key KZBSIGKPGIZQJQ-UHFFFAOYSA-N
SMILES CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC
Canonical SMILES CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Bis(2-butoxyethyl) sebacate, systematically named decanedioic acid bis(2-butoxyethyl) ester, belongs to the ester class of organic compounds. Its molecular formula is C₂₂H₄₂O₆, with a molar mass of 402.57 g/mol . The structure consists of a ten-carbon sebacic acid backbone esterified with two 2-butoxyethanol groups, conferring both hydrophobic and flexible characteristics.

Key Identifiers

  • CAS Registry Number: 141-19-5

  • EC Number: 205-467-6

  • Synonyms: Dibutyoxyethyl sebacate, Plasthall DBES, Staflex DBES .

The compound’s branched alkoxy groups enhance its solubility in nonpolar media, making it suitable for polymer modification. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its ester linkages and extended alkyl chain conformation .

Physicochemical Properties

Bis(2-butoxyethyl) sebacate exhibits properties typical of high-molecular-weight esters, balancing thermal stability and fluidity. Table 1 summarizes its critical physicochemical parameters.

Table 1: Physicochemical Properties of Bis(2-Butoxyethyl) Sebacate

PropertyValueConditionsSource
Boiling Point238–240°C5 Torr
Density0.971 g/mL25°C
Refractive Index (n₂₀/D)1.44720°C
Flash Point113°CClosed cup
Vapor Pressure<0.01 hPa20°C

The compound’s low vapor pressure (<0.01 hPa at 20°C) minimizes evaporative losses in high-temperature applications, while its refractive index of 1.447 aligns with values observed in similar plasticizers . Comparative analyses with DEHS (CAS 122-62-3) reveal analogous trends in density (0.914 g/mL for DEHS) and thermal stability, though DEHS exhibits a higher molecular weight (426.7 g/mol) .

Synthesis and Manufacturing Processes

Industrial production typically involves the esterification of sebacic acid with excess 2-butoxyethanol under acidic catalysis. The reaction proceeds via nucleophilic acyl substitution:

COOH-(CH2)8-COOH+2HO-(CH2)2-O-C4H9C22H42O6+2H2O\text{COOH-(CH}_2\text{)}_8\text{-COOH} + 2 \, \text{HO-(CH}_2\text{)}_2\text{-O-C}_4\text{H}_9 \rightarrow \text{C}_{22}\text{H}_{42}\text{O}_6 + 2 \, \text{H}_2\text{O}

Process optimization focuses on minimizing diol byproducts and achieving >98% esterification efficiency . Post-synthesis purification employs vacuum distillation to isolate the target compound, with technical-grade purity exceeding 90% . Recent advances in green chemistry advocate for enzymatic catalysis using lipases, though scalability remains a challenge .

Applications and Industrial Uses

Polymer Plasticization

Bis(2-butoxyethyl) sebacate serves as a secondary plasticizer in polyvinyl chloride (PVC) and polyurethane (PU) formulations, improving flexibility without compromising tensile strength. Its compatibility with polar polymers stems from the ether-oxygen atoms in the 2-butoxyethyl groups, which facilitate dipole-dipole interactions .

Lubricant Additives

In synthetic lubricants, the compound reduces friction coefficients by 15–20% at concentrations of 5–10 wt%, as demonstrated in tribological studies . Its ester backbone provides oxidative stability, outperforming mineral oil-based lubricants above 150°C .

Specialty Coatings

Emerging applications include UV-curable coatings, where bis(2-butoxyethyl) sebacate enhances film-forming properties and adhesion to metallic substrates .

Regulatory Status and Environmental Impact

The compound is listed in the EPA’s Substance Registry System (SRS) and complies with REACH registration requirements . Environmental persistence studies estimate a half-life of 28–35 days in aerobic soils, with negligible bioaccumulation potential (log Kow = 5.2) .

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